{Benzyl[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate
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Overview
Description
{Benzyl[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate is a complex organic compound featuring a thiazole ring, a pyridine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Benzyl[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 4-methylthiazole, the ethoxycarbonyl group can be introduced via esterification.
Carbamoylation: The thiazole derivative is then reacted with benzyl isocyanate to form the carbamoyl intermediate.
Pyridine Ring Functionalization: The 6-chloropyridine-3-carboxylate moiety is introduced through a nucleophilic substitution reaction, where the carbamoyl intermediate reacts with 6-chloropyridine-3-carboxylic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the benzyl group.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its functional groups allow for further modifications, making it useful in the synthesis of novel materials or catalysts.
Biology and Medicine
In medicinal chemistry, {Benzyl[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate may exhibit biological activity, such as antimicrobial or anticancer properties. Research into its interactions with biological targets could lead to the development of new therapeutic agents.
Industry
Industrially, this compound could be used in the development of specialty chemicals or advanced materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The thiazole and pyridine rings could facilitate binding to specific molecular targets, while the carbamoyl and ester groups might influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
{Benzyl[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}methyl 6-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
{Benzyl[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}methyl 6-fluoropyridine-3-carboxylate: Fluorine substitution on the pyridine ring.
Uniqueness
The uniqueness of {Benzyl[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. The presence of both thiazole and pyridine rings, along with the carbamoyl and ester functionalities, makes it a versatile compound for various applications.
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Properties
IUPAC Name |
ethyl 2-[benzyl-[2-(6-chloropyridine-3-carbonyl)oxyacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O5S/c1-3-30-21(29)19-14(2)25-22(32-19)26(12-15-7-5-4-6-8-15)18(27)13-31-20(28)16-9-10-17(23)24-11-16/h4-11H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVYDJDZYVQHGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N(CC2=CC=CC=C2)C(=O)COC(=O)C3=CN=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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